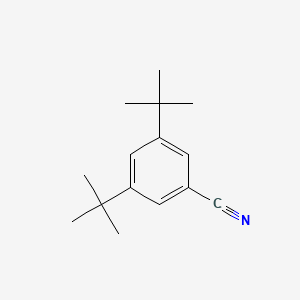
3,5-Di-tert-butylbenzonitrile
Vue d'ensemble
Description
3,5-Di-tert-butylbenzonitrile is a chemical compound with the CAS Number: 99758-64-2 . It has a molecular weight of 215.34 and is typically in solid form . The IUPAC name for this compound is 3,5-ditert-butylbenzonitrile .
Molecular Structure Analysis
The Inchi Code for 3,5-Di-tert-butylbenzonitrile is 1S/C15H21N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,1-6H3 . This code provides a standard way to encode the molecular structure using text .Physical And Chemical Properties Analysis
3,5-Di-tert-butylbenzonitrile is a solid compound . It has a molecular weight of 215.34 .Applications De Recherche Scientifique
1. Cyclodextrin and Nitrile Oxide Cycloaddition
Cyclodextrin has been utilized to reverse the regioselectivity of nitrile oxide cycloaddition to a terminal alkene, as demonstrated in a study where 4-tert-butylbenzonitrile oxide was reacted with 6 A-acrylamido-6 A-deoxy-β-cyclodextrin. This reaction favored the formation of the 4-substituted isoxazoline, contrasting the typical predominance of the 5-substituted regioisomer with monosubstituted alkenes (Meyer, Easton, Lincoln, & Simpson, 1997).
2. Overcharge Protection in Lithium-Ion Batteries
3,5-Di-tert-butyl-1,2-dimethoxybenzene, a derivative of 3,5-di-tert-butylbenzonitrile, has been synthesized for overcharge protection in lithium-ion batteries. Despite having poor electrochemical stability compared to 2,5-di-tert-butyl-1,4-dimethoxybenzene, its solubility in carbonate-based electrolytes and structural characteristics studied through X-ray crystallography and density functional calculations make it a noteworthy additive for lithium-ion batteries (Zhang, Zhang, Schlueter, Redfern, Curtiss, & Amine, 2010).
3. Steric Effects in Aryl Radical Reactions
Research on the steric effects in the reaction of aryl radicals with surfaces has highlighted the unique behavior of different substituted benzenediazonium, including 3,5-bis-tert-butyl benzenediazonium. This study observed how steric hindrance, especially at the 3,5-positions crowded with tert-butyl groups, limits the growth of the organic layer, affecting the efficiency of the grafting process and the reactivity of aryl radicals in electrografting reactions (Combellas, Jiang, Kanoufi, Pinson, & Podvorica, 2009).
Safety And Hazards
Orientations Futures
There are ongoing studies on the use of 3,5-Di-tert-butylbenzonitrile and similar compounds in various applications. For instance, complexes of palladium (II) and rhodium (III) with 4-hydroxy-3,5-di-tert-butylbenzonitrile have been synthesized, indicating potential uses in the field of chemistry . Additionally, a study on a similar compound, 3,5-Di-tert-butylphenol, showed potential for antibiofilm and anticariogenic applications .
Propriétés
IUPAC Name |
3,5-ditert-butylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPUHUILPPYYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C#N)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-tert-butylbenzonitrile | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)
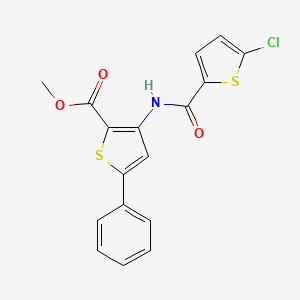
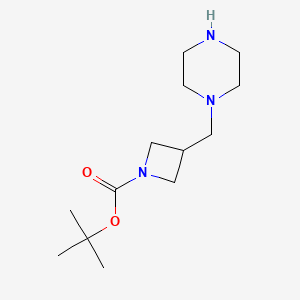
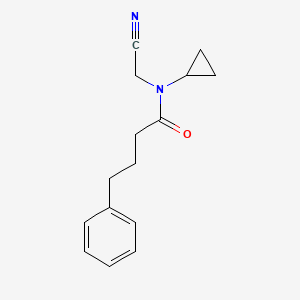
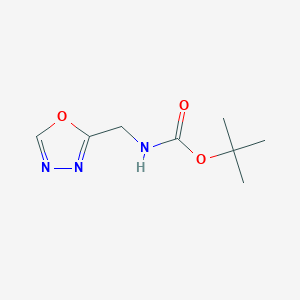
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2973007.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)
![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)

![3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2973015.png)

![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline](/img/structure/B2973020.png)
![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide](/img/structure/B2973022.png)
![7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2973024.png)